molecular formula C9H16ClNO6 B14528294 3-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate CAS No. 62581-15-1

3-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate

Cat. No.: B14528294
CAS No.: 62581-15-1
M. Wt: 269.68 g/mol
InChI Key: QHDAJOPQEPMOCC-UHFFFAOYSA-N
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Description

3-Carboxy-1-methyl-1-azabicyclo[222]octan-1-ium perchlorate is a nitrogen-containing heterocyclic compound This compound is part of the azabicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate typically involves the nucleophilic attack and intramolecular cyclization of suitable precursors. Common starting materials include cyclopentanes and piperidine derivatives . The reaction conditions often involve the use of ethanol as a solvent and stirring at room temperature for extended periods .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and other advanced methodologies can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate is unique due to its specific structural configuration and the presence of a carboxyl group. This makes it particularly valuable in certain synthetic and biological applications .

Properties

CAS No.

62581-15-1

Molecular Formula

C9H16ClNO6

Molecular Weight

269.68 g/mol

IUPAC Name

1-methyl-1-azoniabicyclo[2.2.2]octane-3-carboxylic acid;perchlorate

InChI

InChI=1S/C9H15NO2.ClHO4/c1-10-4-2-7(3-5-10)8(6-10)9(11)12;2-1(3,4)5/h7-8H,2-6H2,1H3;(H,2,3,4,5)

InChI Key

QHDAJOPQEPMOCC-UHFFFAOYSA-N

Canonical SMILES

C[N+]12CCC(CC1)C(C2)C(=O)O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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